5-fluoropyridine-2,3-dicarboxylic Acid
Overview
Description
5-fluoropyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 . It is a useful research chemical and can be used in a variety of research applications .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-fluoropyridine-2,3-dicarboxylic acid, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 5-fluoropyridine-2,3-dicarboxylic acid consists of a pyridine ring with a fluorine atom at the 5-position and carboxylic acid groups at the 2- and 3-positions .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The predicted boiling point of 5-fluoropyridine-2,3-dicarboxylic acid is 402.2±45.0 °C and its predicted density is 1.653±0.06 g/cm3 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Medical Imaging Applications : Fluorine-18 labeled fluoropyridines, such as 5-fluoropyridine derivatives, are increasingly used in Positron Emission Tomography (PET) imaging. These compounds allow for the introduction of fluorine-18 in stable positions on the pyridine ring, enhancing the potential of radiotracers (Carroll et al., 2007).
Synthesis of Halogenated and Aminated Pyridines : Studies have described the synthesis of various halogenated and aminated 5-fluoropyridines. These compounds serve as intermediates in the manufacturing of industrial pesticides and have potential applications in the synthesis of novel compounds (Hand & Baker, 1989).
Pharmaceutical Research : 5-fluoropyridine derivatives are used in the synthesis of new pharmaceutical agents. For instance, they are precursors in the synthesis of fluoropicolinate herbicides and are investigated for their potential as antibacterial agents (Johnson et al., 2015).
Chemoselective Functionalization : Studies have explored the chemoselective functionalization of various 5-fluoropyridine derivatives, which is crucial for the development of specialized chemical compounds with potential industrial and pharmaceutical applications (Stroup et al., 2007).
Cancer Treatment : Some derivatives of 5-fluoropyridine, like 5-fluorouracil, have been extensively used in the treatment of advanced colorectal cancer. This usage underscores the importance of these compounds in chemotherapy (Abbruzzese & Levin, 1989).
Gas Sorption and Drug Delivery : Metal-organic frameworks incorporating 5-fluoropyridine derivatives have been studied for their selectivity in gas sorption and potential in drug delivery systems. These applications demonstrate the versatility of 5-fluoropyridine derivatives in material science and pharmacology (Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLFGOXLSPBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467207 | |
Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoropyridine-2,3-dicarboxylic Acid | |
CAS RN |
1479-96-5 | |
Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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